molecular formula C11H10N2O B11706612 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol

3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol

Cat. No.: B11706612
M. Wt: 186.21 g/mol
InChI Key: PTQHDMHDANBFQB-NTUHNPAUSA-N
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Description

3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL is an organic compound with a complex structure that includes both hydrazone and naphthol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL typically involves the reaction of naphthalen-2-ol with hydrazine derivatives under controlled conditions. One common method includes the condensation of naphthalen-2-ol with methanohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL may involve continuous-flow hydrogenation processes using resin-supported palladium catalysts. This method allows for efficient and scalable production of the compound with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.

    Substitution: Reactions are typically carried out in solvents like DMF or acetic acid under reflux conditions.

Major Products

Scientific Research Applications

3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHANEHYDRAZONOYLNAPHTHALEN-2-OL involves its interaction with molecular targets through its hydrazone and naphthol functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ol: A simpler compound with similar structural features but lacking the hydrazone group.

    Methanohydrazide: Contains the hydrazone functional group but lacks the naphthol moiety.

Uniqueness

Its ability to undergo diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol

InChI

InChI=1S/C11H10N2O/c12-13-7-10-5-8-3-1-2-4-9(8)6-11(10)14/h1-7,14H,12H2/b13-7+

InChI Key

PTQHDMHDANBFQB-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)/C=N/N)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=NN)O

Origin of Product

United States

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